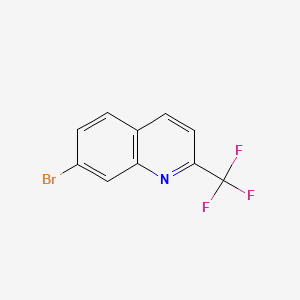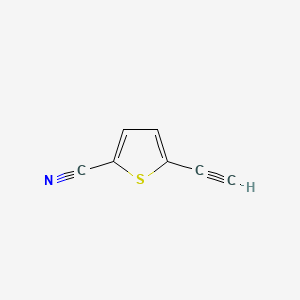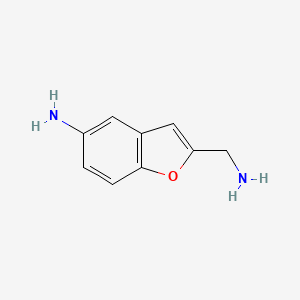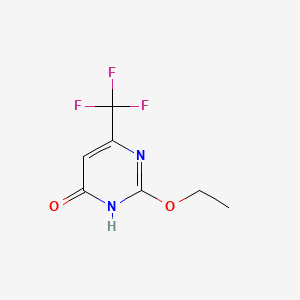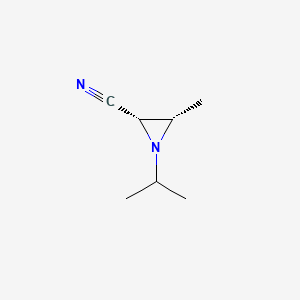
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile is a chiral aziridine compound with potential applications in various fields of chemistry and biology. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity and versatility in organic synthesis. The presence of both a nitrile group and a chiral center in this compound makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of an appropriate precursor, such as a β-amino alcohol, under basic conditions. The reaction typically proceeds via an intramolecular nucleophilic substitution mechanism, where the nitrogen atom attacks an electrophilic carbon center, forming the aziridine ring.
Another method involves the use of aziridination reactions, where an alkene precursor is treated with a nitrene source, such as an iminoiodinane, in the presence of a suitable catalyst. This method allows for the direct formation of the aziridine ring from an alkene, providing a straightforward and efficient synthetic route.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency of the synthesis by providing better control over reaction parameters, such as temperature, pressure, and residence time. Additionally, the use of chiral catalysts or auxiliaries can ensure the enantioselective synthesis of the desired chiral aziridine compound.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation with palladium or platinum catalysts are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide, sodium methoxide, or halogenating agents like thionyl chloride.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aziridines, depending on the nucleophile used.
Scientific Research Applications
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The aziridine ring’s high reactivity allows it to form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The nitrile group may also contribute to the compound’s bioactivity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-3-methylaspartate: A chiral amino acid derivative with similar stereochemistry but different functional groups.
(2S,3S)-2-chloro-3-hydroxy ester: A chiral ester compound with similar stereochemistry but different functional groups.
(2S,3S)-2-methyl-4-nitro-3-phenylbutanal: A chiral aldehyde compound with similar stereochemistry but different functional groups.
Uniqueness
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile is unique due to its combination of a chiral aziridine ring and a nitrile group. This combination imparts distinct reactivity and bioactivity, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical transformations and interact with biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
(2S,3S)-3-methyl-1-propan-2-ylaziridine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-5(2)9-6(3)7(9)4-8/h5-7H,1-3H3/t6-,7+,9?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRSNLQRHYPGTR-PMDVUHRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N1C(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](N1C(C)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-B]pyridine-2-methanol](/img/structure/B574921.png)

